molecular formula C14H15NO4 B1203113 Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-50-5

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1203113
CAS No.: 5336-50-5
M. Wt: 261.27 g/mol
InChI Key: FQMSSTZJKSWSMP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and two oxo groups at positions 4 and 5, and an ethyl ester group at position 3. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

  • Ethyl 1-benzyl-4,5-dioxopyrrolidine-2-carboxylate
  • Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxamide
  • Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the ethyl ester group at position 3 can influence its solubility and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSSTZJKSWSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277004
Record name ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-50-5
Record name 5336-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21% Sodium ethoxide in ethanol (21:79, sodium ethoxide:ethanol, 56.0 mL) was added dropwise to a mixture of ethyl-beta-benzylaminopropionate (22.178 g, 0.10700 mol) and diethyl oxalate (15.0 mL, 0.110 mol). The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and then water (about 200 mL) was added. The mixture was stirred for 5 min and then 1M HCl was added until pH 1. The mixture was vacuum filtered. The solids were collected and dried in vacuo overnight, and then crystallized from ethanol to give the desired product (20.946 g, 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.178 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
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Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
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Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

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